molecular formula C25H32ClN3O3 B218302 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride CAS No. 110427-55-9

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride

Cat. No. B218302
CAS RN: 110427-55-9
M. Wt: 458 g/mol
InChI Key: DMOJMTZRBJLNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins involved in tumor growth.
Biochemical and Physiological Effects:
2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve neurological function. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential toxicity and side effects in more detail. Additionally, further research is needed to optimize the synthesis method and improve the purity of the compound.

Synthesis Methods

The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2,4-Imidazolidinedione with 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl) in the presence of a catalyst. The resulting product is then purified and converted to the monohydrochloride salt form.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

110427-55-9

Product Name

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperidinyl)propyl)-, monohydrochloride

Molecular Formula

C25H32ClN3O3

Molecular Weight

458 g/mol

IUPAC Name

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione;chloride

InChI

InChI=1S/C25H31N3O3.ClH/c1-2-27-23(30)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)28(24(27)31)19-22(29)18-26-16-10-5-11-17-26;/h3-4,6-9,12-15,22,29H,2,5,10-11,16-19H2,1H3;1H

InChI Key

DMOJMTZRBJLNKX-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

synonyms

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperid inyl)propyl)-, monohydrochloride

Origin of Product

United States

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